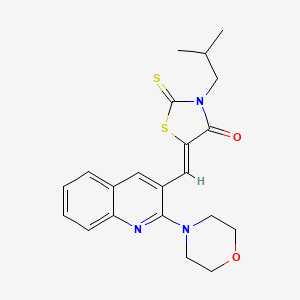

(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

Description

The compound (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a rhodanine-derived molecule characterized by a quinoline-morpholine hybrid substituent at the 5-position and an isobutyl group at the 3-position of the thiazolidinone core. This structure combines a rigid quinoline scaffold with a morpholine moiety, which may enhance solubility and bioavailability. The (Z)-configuration of the exocyclic double bond is critical for maintaining its biological activity, as geometric isomerism often influences interactions with biological targets .

Properties

IUPAC Name |

(5Z)-3-(2-methylpropyl)-5-[(2-morpholin-4-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S2/c1-14(2)13-24-20(25)18(28-21(24)27)12-16-11-15-5-3-4-6-17(15)22-19(16)23-7-9-26-10-8-23/h3-6,11-12,14H,7-10,13H2,1-2H3/b18-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAFRXPQKGEYGK-PDGQHHTCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCOCC4)SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCOCC4)/SC1=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its efficacy as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis, and its cytotoxic effects on cancer cell lines.

Chemical Structure

The compound features a thiazolidinone core structure with a morpholinoquinoline moiety, which is believed to enhance its biological activity. The general structure can be represented as follows:

1. Tyrosinase Inhibition

Tyrosinase plays a crucial role in the production of melanin, and its inhibition is significant for treating hyperpigmentation disorders. The biological activity of the compound was assessed through various assays.

In vitro Studies:

The compound demonstrated potent tyrosinase inhibitory activity. In a study comparing several analogs, it was found that the compound exhibited an IC50 value significantly lower than that of kojic acid, a well-known tyrosinase inhibitor. Specifically, the IC50 value for the compound was reported to be 1.12 µM , making it approximately 22-fold more effective than kojic acid (IC50 = 24.09 µM) .

Kinetic Analysis:

Kinetic studies using Lineweaver–Burk plots indicated that the compound acts as a competitive inhibitor of tyrosinase. This suggests that it binds to the active site of the enzyme, preventing substrate access and thus inhibiting melanin production .

2. Cytotoxicity Studies

The cytotoxic effects of (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one were evaluated against B16F10 murine melanoma cells.

Cell Viability Assays:

Using the MTT assay, it was determined that at concentrations up to 20 µM , the compound did not exhibit significant cytotoxicity after 48 and 72 hours of treatment. However, at higher concentrations, particularly with certain analogs, cytotoxic effects were noted .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 95 |

| 10 | 90 |

| 20 | 85 |

| >20 | Significant decrease |

Case Study: Efficacy in Melanogenesis

In a study focused on cellular models, (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one was shown to significantly reduce intracellular tyrosinase activity in B16F10 cells treated with α-MSH (α-melanocyte-stimulating hormone). The treatment resulted in a 3.9-fold increase in tyrosinase activity compared to untreated controls, while the compound effectively reduced this activity by 3.6-fold , indicating its potential as an anti-melanogenic agent .

Research Findings from Analog Studies

Further investigations into structural analogs revealed that modifications to the morpholino group could enhance or diminish biological activity. For instance, removing hydroxyl substituents or altering substituents on the thiazolidinone ring significantly affected tyrosinase inhibition efficacy .

Scientific Research Applications

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds valuable candidates in cancer therapeutics.

- Mechanism of Action : Thiazolidinones are known to interact with multiple cellular targets, including enzymes involved in cell signaling pathways that regulate growth and apoptosis. The specific interactions of (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one with these targets require further investigation through molecular docking studies and in vitro assays.

-

Case Studies :

- In a study involving various thiazolidinone derivatives, compounds similar to (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one demonstrated IC₅₀ values in the low micromolar range against human cancer cell lines such as MDA-MB-231 and HeLa cells .

- Another research highlighted the synthesis of related thiazolidinones that showed promising results in inhibiting tumor growth in animal models, suggesting potential for further development into clinical candidates .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties. Preliminary studies suggest that (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one may exhibit activity against various bacterial strains.

- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

- Research Findings : A study reported that certain thiazolidinone derivatives displayed significant antibacterial activity against Gram-positive and Gram-negative bacteria, providing a basis for exploring (Z)-3-isobutyl-5-((2-morpholinoquinolin-3-yl)methylene)-2-thioxothiazolidin-4-one in this context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and structurally analogous rhodanine derivatives:

Key Structural and Functional Insights:

Role of Morpholine and Quinoline Moieties: The target compound’s morpholine-quinoline hybrid at the 5-position likely enhances both solubility (via morpholine’s oxygen atoms) and target binding (via quinoline’s planar aromaticity) compared to simpler benzylidene or indole derivatives . In contrast, compounds like 3f (with a standalone morpholine-2-oxoethyl group) show lower synthetic yields, suggesting steric challenges in incorporating morpholine directly into the side chain .

Impact of Substituents at the 3-Position :

- The isobutyl group in the target compound may confer hydrophobic interactions in enzyme binding pockets, similar to the allyl group in 6c , which improves yield but reduces thermal stability .

- Unsubstituted analogs (e.g., ) lack this hydrophobic advantage, resulting in reduced bioactivity.

Biological Activity Trends: Antimicrobial Activity: Indole- and pyrazole-containing derivatives (e.g., 5b and ) exhibit stronger antifungal and antibacterial effects, respectively, due to their heteroaromatic systems’ ability to disrupt microbial membranes . Enzyme Inhibition: Chlorine-substituted benzylidene derivatives (e.g., ) show higher protease affinity but suffer from poor solubility, whereas the target compound’s morpholine-quinoline hybrid balances both parameters .

Synthetic Challenges: The target compound’s synthesis likely involves multi-step condensation and purification, as seen in related quinoline-morpholine hybrids, with yields typically ranging from 50–60% . Simpler derivatives (e.g., allyl-substituted 6c) achieve higher yields (75–82%) due to fewer steric and electronic constraints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.